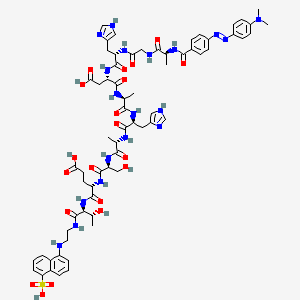
D-Mannose-3-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannose-3-13C is a stable isotope-labeled compound of D-Mannose, where the carbon at the third position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its unique isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-3-13C typically involves the incorporation of carbon-13 into the D-Mannose molecule. One common method is the chemical synthesis starting from glucose, where specific steps are taken to ensure the carbon-13 isotope is incorporated at the desired position .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are used to convert glucose into D-Mannose, with the carbon-13 isotope being introduced during the fermentation process .
Análisis De Reacciones Químicas
Types of Reactions
D-Mannose-3-13C undergoes various chemical reactions, including:
Oxidation: D-Mannose can be oxidized to form D-Mannonic acid.
Reduction: It can be reduced to form D-Mannitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions include D-Mannonic acid from oxidation, D-Mannitol from reduction, and various substituted mannose derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
D-Mannose-3-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Helps in studying glycosylation processes and the role of mannose in cellular functions.
Medicine: Used in research related to urinary tract infections and other medical conditions where mannose plays a role.
Industry: Employed in the production of pharmaceuticals and nutraceuticals due to its unique properties
Mecanismo De Acción
D-Mannose-3-13C exerts its effects primarily through its role in glycosylation processes. It is involved in the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions. The carbon-13 labeling allows researchers to trace its incorporation into these molecules and study the pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- D-Mannose-1-13C
- D-Mannose-2-13C
- D-Mannose-4-13C
- D-Mannose-6-13C
- D-Sorbitol-2-13C
Uniqueness
D-Mannose-3-13C is unique due to the specific placement of the carbon-13 isotope at the third position, which allows for targeted studies of metabolic pathways involving this particular carbon atom. This specificity makes it a valuable tool in research compared to other isotopically labeled mannose compounds .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i5+1 |
Clave InChI |
GZCGUPFRVQAUEE-AGXBLAHOSA-N |
SMILES isomérico |
C([C@H]([C@H]([13C@H]([C@@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)





![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)






